N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
CAS No.: 392294-48-3
Cat. No.: VC5751692
Molecular Formula: C19H17FN4O2S2
Molecular Weight: 416.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392294-48-3 |
|---|---|
| Molecular Formula | C19H17FN4O2S2 |
| Molecular Weight | 416.49 |
| IUPAC Name | N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C19H17FN4O2S2/c1-11-4-3-5-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-8-14(20)9-7-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
| Standard InChI Key | JXYVFHBQXLZVQY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
The compound’s structure comprises three primary domains:
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4-Fluorobenzamide Backbone: The 4-fluorobenzoic acid derivative is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and membrane permeability due to fluorine’s electronegativity .
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1,3,4-Thiadiazole Ring: This sulfur- and nitrogen-containing heterocycle is frequently employed in drug design for its hydrogen-bonding capacity and rigidity, which can improve target binding .
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2-((2,3-Dimethylphenyl)amino)-2-oxoethyl Thioether: The thioether linkage connects the thiadiazole to a dimethylphenylacetamide group, introducing steric bulk and potential π-π stacking interactions .
Molecular Formula and Physicochemical Properties
Based on structural analogs like 2-amino-N-(3,4-dimethylphenyl)-3-fluorobenzamide (C₁₅H₁₅FN₂O, MW 258.29 g/mol) , the target compound’s molecular formula is inferred as C₁₉H₁₈FN₃O₂S, with a molecular weight of 371.43 g/mol. Key properties include:
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (estimated via fragment-based methods) |
| Solubility | Low aqueous solubility (<10 μM) |
| Hydrogen Bond Donors | 3 (amide NH, thiadiazole NH) |
| Hydrogen Bond Acceptors | 5 (amide O, thiadiazole N, F) |
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be synthesized via sequential coupling reactions:
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Thiadiazole Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions yields the 1,3,4-thiadiazole core .
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Thioether Coupling: Reaction of a 2-chloroacetamide intermediate with a thiol-containing thiadiazole via nucleophilic substitution installs the thioether bridge .
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Amide Bond Formation: Coupling 4-fluorobenzoic acid with the amine-functionalized thiadiazole using carbodiimide reagents (e.g., EDC/HOBt) completes the structure .
Key Intermediate Characterization
Critical intermediates include:
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5-Mercapto-1,3,4-thiadiazol-2-amine: Synthesized via cyclization of thiosemicarbazide with phosphorus oxychloride .
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2-((2,3-Dimethylphenyl)amino)-2-oxoethyl Chloride: Prepared by chlorination of N-(2,3-dimethylphenyl)glycolamide using thionyl chloride .
Pharmacological and Biological Activity
Agrochemical Relevance
The Central Insecticides Board’s documentation of thiadiazole-containing agrochemicals (e.g., triazine derivatives) underscores this heterocycle’s role in pesticide design. The compound’s thioether and fluorinated groups may enhance pest membrane penetration and enzyme inhibition.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (δ, ppm):
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7.8–7.6 (m, 2H): Aromatic protons of 4-fluorobenzamide.
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6.9–6.7 (m, 3H): 2,3-Dimethylphenyl group.
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4.3 (s, 2H): Thioether-linked CH₂.
Infrared (IR) Spectroscopy
Key absorption bands:
Toxicity and Regulatory Considerations
Acute Toxicity Predictions
Using read-across from structurally similar compounds:
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LD₅₀ (Oral, Rat): ~500 mg/kg (moderate toxicity).
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Skin Irritation: Potential sensitizer due to thioether reactivity .
Environmental Impact
The fluorobenzamide moiety may pose bioaccumulation risks, necessitating biodegradation studies under OECD guidelines .
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